

# Structure Elucidation of Quetiapine Sulfoxide Dihydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *Quetiapine sulfoxide  
dihydrochloride*

Cat. No.: *B3028793*

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## Abstract

Quetiapine, an atypical antipsychotic, undergoes metabolism in vivo to form several metabolites, including Quetiapine sulfoxide. This document provides a comprehensive guide to the structure elucidation of Quetiapine sulfoxide in its dihydrochloride salt form. It details the spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, impurity profiling, and the synthesis of reference standards.

## Chemical Structure and Properties

Quetiapine sulfoxide is a major metabolite of Quetiapine, formed by the oxidation of the sulfur atom in the dibenzothiazepine ring. The dihydrochloride salt enhances the stability and solubility of the compound.

Property	Value
Chemical Name	11-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-yl)dibenzo[b,f][1,2]thiazepine 5-oxide dihydrochloride
Molecular Formula	C <sub>21</sub> H <sub>27</sub> Cl <sub>2</sub> N <sub>3</sub> O <sub>3</sub> S
Molecular Weight	472.43 g/mol [3]
CAS Number	329218-11-3[3]
Appearance	White to off-white solid
Solubility	Soluble in water

## Synthesis of Quetiapine Sulfoxide Dihydrochloride

The synthesis of **Quetiapine sulfoxide dihydrochloride** involves a two-step process: the oxidation of Quetiapine to Quetiapine sulfoxide, followed by the conversion to its dihydrochloride salt.

## Experimental Protocol: Oxidation of Quetiapine to Quetiapine Sulfoxide

This protocol is based on the oxidation of Quetiapine using sodium periodate.

Materials:

- Quetiapine base
- Methanol
- Sodium periodate (NaIO<sub>4</sub>)
- Deionized water
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Chloroform

- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Dissolve Quetiapine base in methanol.
- Add a solution of sodium periodate in water to the Quetiapine solution dropwise at room temperature.
- Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove any inorganic precipitates.
- Concentrate the filtrate under reduced pressure.
- To the residue, add water and basify with sodium bicarbonate to a pH of 8-9.
- Extract the aqueous layer with chloroform.
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Evaporate the solvent under reduced pressure to obtain crude Quetiapine sulfoxide as a solid.
- The crude product can be purified by column chromatography or recrystallization.

## Experimental Protocol: Conversion to Dihydrochloride Salt

Materials:

- Quetiapine sulfoxide
- Anhydrous diethyl ether
- Hydrochloric acid solution in isopropanol (or ethereal HCl)

#### Procedure:

- Dissolve the purified Quetiapine sulfoxide in a minimal amount of anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise with constant stirring.
- A white precipitate of **Quetiapine sulfoxide dihydrochloride** will form.
- Continue stirring in the ice bath for 30 minutes.
- Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

## Spectroscopic Data and Structure Elucidation

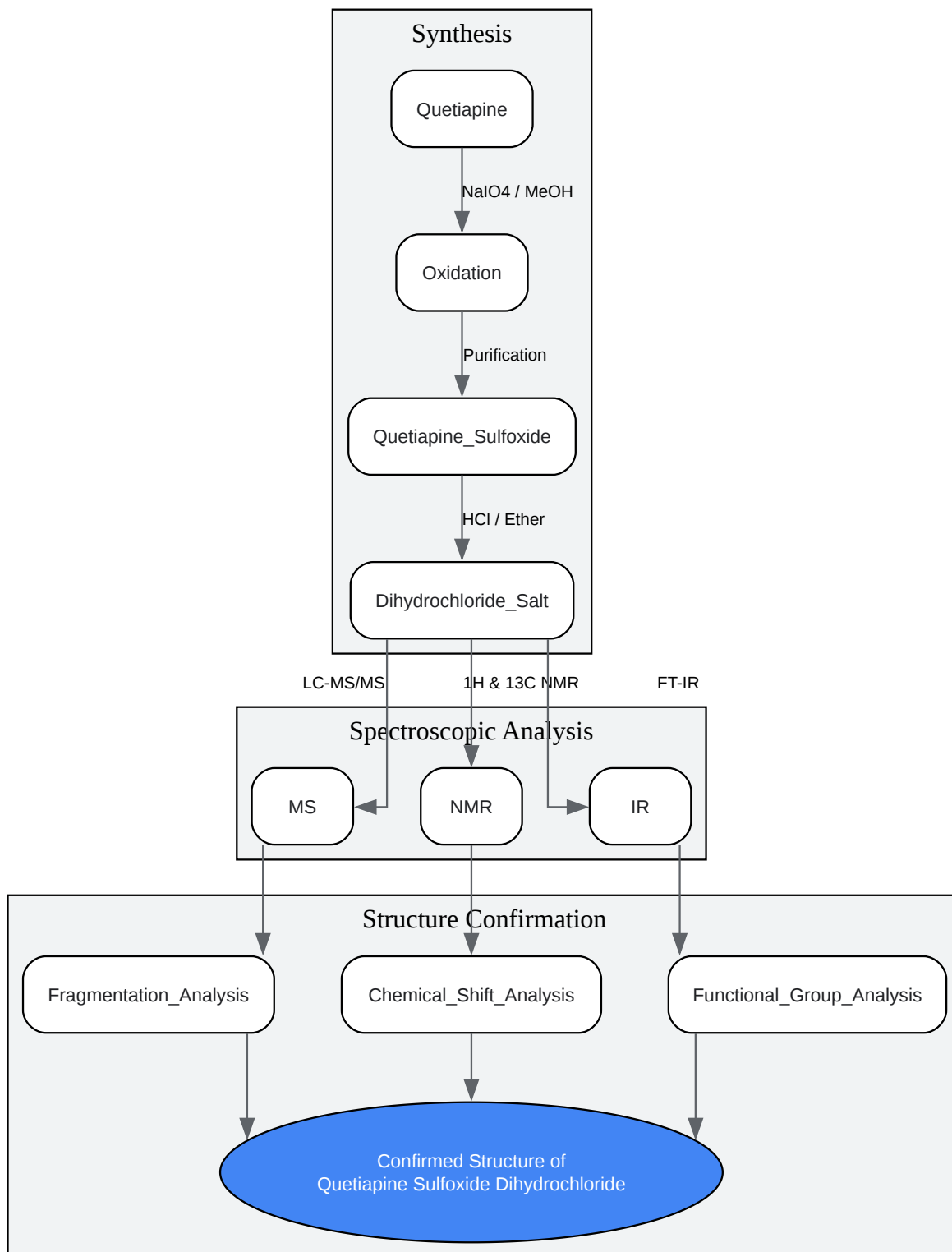
The structure of the synthesized **Quetiapine sulfoxide dihydrochloride** is confirmed by a combination of spectroscopic techniques.

### Mass Spectrometry (MS)

Mass spectrometry of Quetiapine sulfoxide typically shows a protonated molecular ion  $[M+H]^+$  at  $m/z$  400.2, corresponding to the free base (C<sub>21</sub>H<sub>25</sub>N<sub>3</sub>O<sub>3</sub>S)[4]. The fragmentation pattern provides further structural information.

m/z	Proposed Fragment
400.2	$[M+H]^+$
382	$[M+H - H_2O]^+$
352	$[M+H - C_2H_4O]^+$
312	$[M+H - C_4H_8O_2]^+$
279	$[C_{15}H_{13}N_2S]^+$
247	$[C_{14}H_{11}N_2S]^+$
221	$[C_{13}H_9S]^+$
210	$[C_{12}H_8N_2S]^+$

## Workflow for Structure Elucidation



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Caption: Workflow for the synthesis and structural confirmation of **Quetiapine sulfoxide dihydrochloride**.

## <sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **Quetiapine sulfoxide dihydrochloride** would show characteristic shifts for the aromatic protons of the dibenzothiazepine ring system, the piperazine ring protons, and the protons of the hydroxyethoxyethyl side chain. Due to the protonation of the piperazine nitrogens, the signals for the adjacent protons would be expected to shift downfield compared to the free base.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.0 - 7.2	m	8H	Aromatic protons
~4.0 - 3.5	m	12H	Piperazine and side chain CH <sub>2</sub> protons
~3.3	t	2H	-CH <sub>2</sub> -OH
~2.8	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -N

## <sup>13</sup>C Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The presence of the sulfoxide group will influence the chemical shifts of the adjacent aromatic carbons.

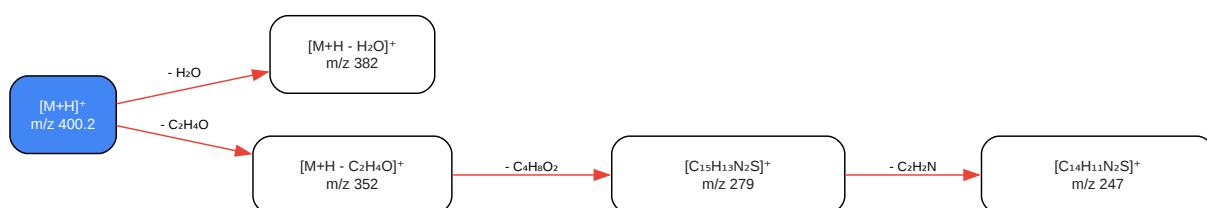
Chemical Shift (δ, ppm)	Assignment
~160 - 120	Aromatic and C=N carbons
~70	-CH <sub>2</sub> -O-
~60	-CH <sub>2</sub> -OH
~55 - 45	Piperazine and side chain carbons

## Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400 (broad)	O-H stretch (alcohol and adsorbed water)
~3050	Aromatic C-H stretch
~2950 - 2850	Aliphatic C-H stretch
~2700 - 2400 (broad)	N <sup>+</sup> -H stretch (from dihydrochloride)
~1600	C=N stretch
~1470, 1440	Aromatic C=C stretch
~1100	C-O stretch
~1050	S=O stretch
~750	Aromatic C-H bend

## Proposed Mass Fragmentation Pathway



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Caption: Proposed fragmentation pathway for Quetiapine sulfoxide in positive ion mass spectrometry.

## Conclusion



The structure of **Quetiapine sulfoxide dihydrochloride** can be unequivocally confirmed through a combination of synthesis and comprehensive spectroscopic analysis. The provided data and protocols offer a foundational guide for the preparation and characterization of this important metabolite. This information is critical for the development of analytical methods for impurity profiling and for pharmacokinetic and metabolism studies of Quetiapine.

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